1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl- is an organic compound classified as a naphthalene derivative. It features a butanone side chain and two hydroxyl groups attached to a naphthalene ring, making it a compound of interest in organic chemistry and various scientific applications. The compound is identified by the Chemical Abstracts Service number 61983-14-0 and has the molecular formula with a molecular weight of 244.28 g/mol.
The synthesis of 1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl- can be achieved through several methods, with one common approach being the Friedel-Crafts acylation. This method involves the reaction of 3,4-dihydroxynaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
The molecular structure of 1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl- consists of:
The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | 1-(3,4-dihydroxynaphthalen-2-yl)-3-methylbutan-1-one |
| InChI Key | VFSDZIUPFMVTTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
This structure indicates potential sites for chemical reactivity due to the presence of hydroxyl groups and the carbonyl functionality.
1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl- can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl- primarily involves its interaction with biological molecules:
The physical properties of this compound include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in organic synthesis and biological studies.
1-Butanone, 1-(3,4-dihydroxy-2-naphthalenyl)-3-methyl- has several scientific applications:
This compound's unique structure and properties position it as a valuable intermediate in both academic research and industrial applications.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9